molecular formula C10H11Br2NO3 B067699 (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate CAS No. 173383-29-4

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate

Cat. No. B067699
M. Wt: 353.01 g/mol
InChI Key: XIWWDKTXRPGESF-MRVPVSSYSA-N
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Description

“®-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate” is a compound with the molecular formula C10H11Br2NO3 and a molecular weight of 353.01 . It is an amino acid derivative .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for “®-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate” were not found in the retrieved data.

properties

IUPAC Name

methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWWDKTXRPGESF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647374
Record name Methyl 3,5-dibromo-D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate

CAS RN

173383-29-4
Record name Methyl 3,5-dibromo-D-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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